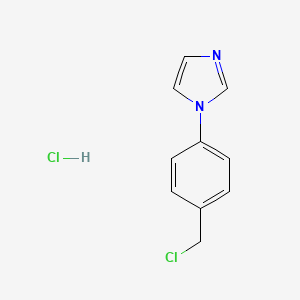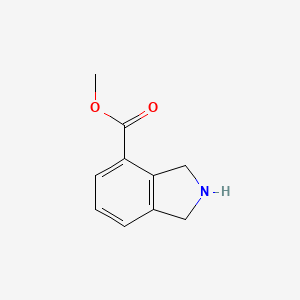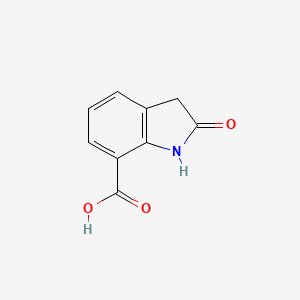
1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone
Overview
Description
1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone is a chemical compound with the linear formula C6H9ClN2OS . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .
Synthesis Analysis
The synthesis of this compound involves a one-pot three-component strategy . In one method, 1-(2-amino-4-methylthiazol-5-yl)ethanone was added to a reaction mixture in the presence of dry acetone . The reaction was refluxed for 2 hours . In another method, it was synthesized by one-pot reaction of acetyl acetone with N-bromosuccinimide (NBS) and thiourea in the presence of PEG-400 under microwave irradiation at 180 W .Molecular Structure Analysis
The molecular structure of 1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone is represented by the linear formula C6H9ClN2OS . The IUPAC name for this compound is 1-(2-amino-5-methylthiazol-4-yl)ethan-1-one .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of thiazole-linked thioureas using a one-pot three-component strategy . It has also been used in the synthesis of imidazo[2,1-b]thiazole derivatives .Physical And Chemical Properties Analysis
The compound is a white to off-white powder . It has a molecular weight of 192.668 . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Anticancer Activity
Thiazole derivatives, such as 1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone, have shown promising results in the field of cancer research . For instance, a compound synthesized via the Claisen–Schmidt condensation of a 2-((5-acetyl-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione with 2-fluorobenzaldehyde displayed a high level of antimitotic activity against tested human tumor cells .
Pharmacokinetics Prediction
The drug-like properties of thiazole derivatives can be evaluated using tools like SwissAdme . This allows researchers to predict the pharmacokinetics of these compounds, which is crucial in drug design and development .
Antimicrobial Activity
Thiazoles have been found to possess antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs .
Antiviral Activity
Thiazole derivatives have also been found to exhibit anti-HIV activity . This suggests that they could be used in the development of antiretroviral drugs .
Neuroprotective Activity
Thiazoles have shown potential in the treatment of neurological disorders . They have been found to possess neuroprotective properties, which could be beneficial in conditions like Alzheimer’s disease .
Anticonvulsant Activity
Thiazole derivatives have been found to possess anticonvulsant activity . This suggests that they could be used in the development of drugs for the treatment of epilepsy .
Anti-Inflammatory Activity
Thiazoles have been found to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .
Analgesic Activity
Thiazole derivatives have been found to possess analgesic properties . This suggests that they could be used in the development of new pain relief medications .
Safety and Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Thiazoles, which include 1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone, have been the subject of significant research due to their wide range of applications in drug development . Future research may focus on the synthesis of more potent inhibitors of alkaline phosphatase that can be used for treating different types of cancer, especially breast cancer .
Mechanism of Action
Target of Action
Similar compounds, such as thiazole-linked thioureas , have been found to inhibit alkaline phosphatase, an enzyme involved in many biological processes .
Mode of Action
Thiazole-linked thioureas, which share a similar structure, have been shown to inhibit alkaline phosphatase . This inhibition likely occurs through the compound binding to the active site of the enzyme, preventing it from catalyzing its substrate .
Biochemical Pathways
The inhibition of alkaline phosphatase by similar compounds can affect various biochemical pathways, including those involved in phosphate metabolism .
Result of Action
The inhibition of alkaline phosphatase by similar compounds can lead to changes in phosphate metabolism, potentially affecting cellular processes such as energy production .
properties
IUPAC Name |
1-(2-amino-4-methyl-1,3-thiazol-5-yl)-2-bromoethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2OS/c1-3-5(4(10)2-7)11-6(8)9-3/h2H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFMEUCSGCDKLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601603 | |
| Record name | 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)-2-bromoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32519-72-5 | |
| Record name | 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)-2-bromoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate](/img/structure/B1357556.png)



![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1357565.png)

![7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1357574.png)

![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one](/img/structure/B1357577.png)




